Cas no 1160161-75-0 ((3S)-N-methylpyrrolidine-3-carboxamide)

(3S)-N-Methylpyrrolidine-3-carboxamide is a chiral pyrrolidine derivative with a carboxamide functional group at the 3-position, exhibiting stereochemical specificity due to its (S)-configuration. This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting central nervous system disorders. Its rigid pyrrolidine scaffold enhances binding affinity to biological targets, while the N-methyl substitution improves metabolic stability. The carboxamide moiety offers versatility for further derivatization, enabling the introduction of additional pharmacophores. The enantiomeric purity of the (3S)-form ensures consistent stereoselective interactions in drug-receptor binding, making it advantageous for applications requiring high chiral fidelity. Suitable for use in medicinal chemistry and asymmetric synthesis.
(3S)-N-methylpyrrolidine-3-carboxamide structure
1160161-75-0 structure
Product Name:(3S)-N-methylpyrrolidine-3-carboxamide
CAS No:1160161-75-0
MF:C6H12N2O
MW:128.172281265259
MDL:MFCD29076370
CID:5616784
PubChem ID:28280634
Update Time:2025-10-29

(3S)-N-methylpyrrolidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (S)-N-methylpyrrolidine-3-carboxamide
    • 3-Pyrrolidinecarboxamide, N-methyl-, (3S)-
    • (3S)-N-methylpyrrolidine-3-carboxamide
    • MDL: MFCD29076370
    • Inchi: 1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m0/s1
    • InChI Key: BVOWXWSHDIGNRE-YFKPBYRVSA-N
    • SMILES: N1CC[C@H](C(NC)=O)C1

Experimental Properties

  • Density: 1.026±0.06 g/cm3(Predicted)
  • Boiling Point: 306.8±31.0 °C(Predicted)
  • pka: 16.05±0.20(Predicted)

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Additional information on (3S)-N-methylpyrrolidine-3-carboxamide

Recent Advances in the Study of (3S)-N-methylpyrrolidine-3-carboxamide (CAS: 1160161-75-0) in Chemical Biology and Pharmaceutical Research

The compound (3S)-N-methylpyrrolidine-3-carboxamide (CAS: 1160161-75-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This small molecule, characterized by its pyrrolidine carboxamide scaffold, has been investigated for its role in modulating various biological targets, including enzymes and receptors implicated in neurological and metabolic disorders. Recent studies have highlighted its utility as a versatile intermediate in drug discovery and its promising pharmacological properties.

One of the key areas of research involving (3S)-N-methylpyrrolidine-3-carboxamide is its application in the development of novel central nervous system (CNS) therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for sigma-1 receptors, which are involved in neuroprotection and cognitive function. The study utilized molecular docking and in vitro binding assays to elucidate the structure-activity relationship (SAR) of these derivatives, revealing that the (3S)-configuration is critical for optimal receptor interaction. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

In addition to its CNS applications, (3S)-N-methylpyrrolidine-3-carboxamide has been explored as a building block for protease inhibitors. A recent preprint on bioRxiv detailed its incorporation into peptidomimetic compounds designed to target viral proteases, including those of SARS-CoV-2. The researchers reported that the compound's rigid pyrrolidine ring enhances binding affinity by reducing conformational flexibility, thereby improving inhibitory potency. This work underscores the molecule's versatility in addressing unmet medical needs in infectious diseases.

Another notable advancement is the use of (3S)-N-methylpyrrolidine-3-carboxamide in synthetic chemistry. A 2024 paper in Organic Letters described an efficient asymmetric synthesis route for this compound, employing chiral auxiliaries to achieve high enantiomeric purity. This methodological breakthrough is expected to facilitate large-scale production and further pharmacological evaluation. The study also highlighted the compound's stability under physiological conditions, a crucial factor for its development as a drug candidate.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of (3S)-N-methylpyrrolidine-3-carboxamide-based therapeutics. Recent pharmacokinetic studies, as reported in Drug Metabolism and Disposition, indicate that while the compound exhibits good oral bioavailability, its metabolic clearance rates vary significantly across species. Researchers are now focusing on structural modifications to improve metabolic stability without compromising target engagement.

In conclusion, (3S)-N-methylpyrrolidine-3-carboxamide (CAS: 1160161-75-0) represents a compelling case study in modern drug discovery, bridging chemical synthesis and biological application. Its diverse therapeutic potential, coupled with recent synthetic and pharmacological advancements, positions it as a valuable scaffold for future medicinal chemistry efforts. Ongoing research is expected to further elucidate its mechanisms of action and expand its clinical applications in the coming years.

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